![molecular formula C12H15N3S B13870435 2-Methyl-6-piperazin-1-yl-1,3-benzothiazole](/img/structure/B13870435.png)
2-Methyl-6-piperazin-1-yl-1,3-benzothiazole
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Overview
Description
2-Methyl-6-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Piperazine derivatives are also widely recognized for their pharmacological activities, such as antiviral, antipsychotic, and antimicrobial effects . The combination of these two moieties in this compound makes it a compound of significant interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2-Methyl-6-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedure. One common synthetic route includes the reaction of 2-aminobenzothiazole with 1-methylpiperazine under specific conditions . The reaction conditions often involve the use of solvents such as toluene and the application of heat to facilitate the reaction. The mixture is then extracted, treated with activated carbon, and purified through distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-6-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-6-piperazin-1-yl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use as an antipsychotic and antiviral agent.
Mechanism of Action
The mechanism of action of 2-Methyl-6-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, its derivatives act as dopamine and serotonin antagonists, which are used as antipsychotic drug substances . The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and structure-activity relationship (SAR) analyses are often conducted to understand the pathways involved .
Comparison with Similar Compounds
2-Methyl-6-piperazin-1-yl-1,3-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also combines benzothiazole and piperazine moieties but differs in the position of the piperazine group.
2-(Piperazin-1-yl)benzothiazole: Similar in structure but lacks the methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-methyl-6-piperazin-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15N3S/c1-9-14-11-3-2-10(8-12(11)16-9)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
ZARQIGFFAZUXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
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